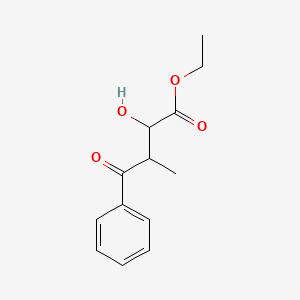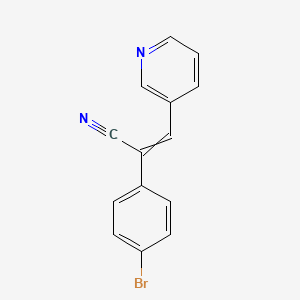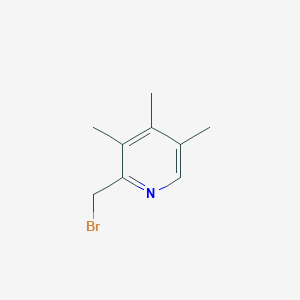![molecular formula C15H15N3O B8431792 2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8431792.png)
2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one is a heterocyclic compound that belongs to the class of dipyridoazepines This compound is characterized by its unique structure, which includes two pyridine rings fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one typically involves the condensation of appropriate pyridine derivatives under specific reaction conditions. One common method involves the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of the desired azepine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Benchchem offers qualified products for this compound, indicating its availability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be selectively oxidized at the methylene group of the oxocine ring using selenous acid.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Selenous acid is commonly used for selective oxidation.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenous acid leads to the formation of a carbonyl group at the methylene position .
Scientific Research Applications
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, its structural similarity to integrastatin suggests potential interactions with integrase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one .
Nevirapine: 11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one.
Uniqueness
5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one is unique due to its specific substitution pattern and the presence of an azepine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H15N3O/c1-3-10-13-11(6-4-8-16-13)15(19)18(2)12-7-5-9-17-14(10)12/h4-10H,3H2,1-2H3 |
InChI Key |
ZCWYJKQOBJCWSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yloxy)]acetaldehyde](/img/structure/B8431717.png)







![4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8431784.png)




